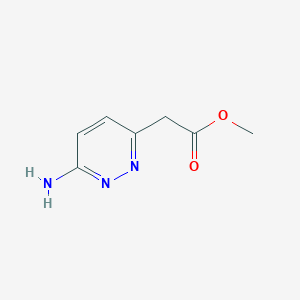

Methyl 2-(6-Aminopyridazin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(6-Aminopyridazin-3-yl)acetate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Methyl 2-(6-Aminopyridazin-3-yl)acetate has been investigated for its potential as an anticancer agent. Research indicates that it can act as a kinase inhibitor, particularly targeting the RET (rearranged during transfection) kinase involved in certain cancers, such as medullary thyroid carcinoma. In a study, derivatives of this compound showed promising inhibitory activity against RET, demonstrating IC50 values in the low micromolar range, indicating effective modulation of cancer-related pathways .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings highlight its potential use in developing new antimicrobial agents .

Biochemical Applications

Enzyme Interaction Studies

this compound interacts with several enzymes, influencing their activity and function. For instance, it has been shown to modulate the activity of aminotransferases, which play a crucial role in amino acid metabolism. Such interactions can lead to alterations in metabolic pathways, making the compound valuable for biochemical research.

Binding Affinity Research

Studies focusing on the binding affinity of this compound to specific proteins have elucidated its mechanism of action. Understanding these interactions is crucial for drug development, as they can reveal how the compound may influence biological pathways at the molecular level.

Synthetic Methodologies

Synthesis of Derivatives

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Various synthetic routes have been developed to modify this compound into derivatives with enhanced biological properties or novel functionalities. For example, it can undergo Fischer esterification or Suzuki coupling reactions to yield new compounds with tailored activities .

Case Studies

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

methyl 2-(6-aminopyridazin-3-yl)acetate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)4-5-2-3-6(8)10-9-5/h2-3H,4H2,1H3,(H2,8,10) |

InChI-Schlüssel |

XGJASCHFXITAQL-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC1=NN=C(C=C1)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.